DX-619

Antimicrobial Resistance Staphylococcus aureus Fluoroquinolone

Researchers face significant challenges sourcing quinolones effective against multi-drug resistant Gram-positive pathogens. DX-619 solves this with a des-fluoro(6) scaffold that retains potent activity where ciprofloxacin, levofloxacin, and moxifloxacin fail. - Active against quinolone-resistant S. aureus and MDR S. pneumoniae (MIC90 of 0.25 µg/ml against moxifloxacin-resistant strains). - Validated in vivo efficacy in murine pneumonia models (ED50 0.69 mg/kg against penicillin-resistant pneumococci). - Reliable supply for use as a resistant-strain positive control or lead comparator in MIC and time-kill assays.

Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
CAS No. 431058-65-0
Cat. No. B1241561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX-619
CAS431058-65-0
SynonymsDX 619
DX-619
DX619 compound
Molecular FormulaC21H24FN3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N
InChIInChI=1S/C21H24FN3O4/c1-29-19-15(24-7-4-11(9-24)21(23)5-6-21)3-2-12-17(19)25(16-8-14(16)22)10-13(18(12)26)20(27)28/h2-3,10-11,14,16H,4-9,23H2,1H3,(H,27,28)/t11-,14+,16-/m1/s1
InChIKeyZLICIITZJTYKAQ-DIOULYMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DX-619: Des-Fluoro(6) Quinolone Overview


DX-619 (CAS: 431058-65-0) is a novel des-fluoro(6) quinolone antibacterial agent, characterized by the deliberate removal of the fluorine atom at the C6 position typical of earlier fluoroquinolones [1]. This structural modification underpins a potent, broad-spectrum activity profile, with particularly pronounced efficacy against Gram-positive cocci, including methicillin-, quinolone-, and vancomycin-resistant strains [2]. The compound exerts its bactericidal effect by inhibiting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV [3].

Structural Class Novel des-fluoro(6) quinolone scaffold
Target Mechanism Dual type II topoisomerase inhibition
Activity Context Reported MRSA / QRSP activity context
Resistance Profile Lower reported mutant selection context

Why DX-619 Is Not Interchangeable with Other Quinolones


Generic substitution among quinolones is invalid for DX-619 due to substantial, quantifiable differences in both potency against resistant strains and its specific adverse effect profile. Standard fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin exhibit dramatically reduced activity against key pathogens such as quinolone-resistant Staphylococcus aureus and multidrug-resistant Streptococcus pneumoniae [1]. In contrast, DX-619 retains high potency against these same strains. Furthermore, DX-619 displays a unique interaction with renal transporters, leading to reversible serum creatinine elevations without impairing glomerular filtration, a specific effect profile that must be distinguished from genuine nephrotoxicity and differs from that of other quinolones like levofloxacin [2][3]. Assuming interchangeability without this quantitative evidence introduces significant risk of treatment failure or misinterpretation of safety signals in research models.

Target Agent (DX-619)
Des-fluoro(6) quinolone
Broad-spectrum type II topoisomerase inhibition profile
Classic Fluoroquinolones
Ciprofloxacin, Levofloxacin, Moxifloxacin
Activity context may shift significantly against resistant strains
Renal Transporter Interaction
hOCT2 inhibition context differs markedly between DX-619 and levofloxacin, potentially altering creatinine dynamics in research models.
Mutant Selection Window
Reported resistance emergence frequency may shift if substituting DX-619 with ciprofloxacin or garenoxacin in S. aureus studies.

DX-619 Comparative Evidence Guide


MIC Potency Against Quinolone-Resistant Staphylococci

DX-619 demonstrates superior in vitro potency against ciprofloxacin-resistant staphylococcal isolates compared to a panel of clinically relevant quinolones. Against a collection of 127 quinolone-resistant staphylococci, the MIC50 and MIC90 values for DX-619 were significantly lower than those for sitafloxacin, moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin [1].

MIC50/90 vs Quinolone-Resistant Staph
Head-to-head
DX-619 0.125 / 0.5 µg/ml
Sitafloxacin 0.5 / 4 µg/ml
DX-619 0.125 / 0.5 µg/ml
Moxifloxacin 2 / 8 µg/ml
DX-619 0.125 / 0.5 µg/ml
Levofloxacin 16 / >32 µg/ml
Supports higher reported potency context in resistant-strain screening
127 clinical staphylococcal isolates; CLSI agar dilution
Antimicrobial Resistance Staphylococcus aureus Fluoroquinolone

Activity Against MDR Pneumococcal Mutants

The activity of DX-619 is less affected by the presence of quinolone resistance-determining region (QRDR) mutations in S. pneumoniae. In a direct comparison against a panel of 20 mutant strains, the MIC90 of DX-619 was 0.25 µg/ml, which is 64-fold to 1024-fold lower than the MIC90s of the comparator quinolones [1].

MIC90 vs MDR S. pneumoniae
Head-to-head
DX-619 0.25 µg/ml
Moxifloxacin 16 µg/ml
DX-619 0.25 µg/ml
Levofloxacin 128 µg/ml
DX-619 0.25 µg/ml
Ciprofloxacin 256 µg/ml
Supports resistance-mutant screening context for QRDR studies
20 mutant strains with characterized QRDR mutations
Streptococcus pneumoniae Quinolone Resistance QRDR Mutations

In Vivo Efficacy in Murine Pneumonia Model

DX-619 demonstrates superior in vivo efficacy in a mouse lung infection model caused by S. pneumoniae. The 50% effective dose (ED50) of DX-619 was significantly lower than those of sitafloxacin and ciprofloxacin for both penicillin-sensitive (PSSP) and penicillin-resistant (PRSP) strains. Furthermore, the lung pharmacokinetic/pharmacodynamic (PK/PD) index (AUC/MIC) was substantially higher for DX-619 [1].

In Vivo Murine Pneumonia Model
Head-to-head
ED50 0.69 mg/kg PRSP model (DX-619)
AUC/MIC 171.0 Lung exposure ratio (DX-619)
Reported in vivo model-response context against resistant strain
Mouse lung infection model; PRSP strain
In Vivo Efficacy Pharmacokinetics Pneumonia Model

Bactericidal Activity Against Resistant Staphylococci

DX-619 demonstrates consistent bactericidal activity against a collection of 13 quinolone-resistant staphylococcal strains, whereas comparator quinolones show reduced or absent killing. In a direct comparison, DX-619 and sitafloxacin were bactericidal against 6 out of 6 tested quinolone-resistant strains, while the other agents were bactericidal against a minority of the same set [1].

Bactericidal Rate vs Resistant Staph
Head-to-head
DX-619 6/6 strains killed
Moxifloxacin 2/6 strains killed
DX-619 6/6 strains killed
Levofloxacin 1/6 strains killed
Supports resistant-strain bactericidal assay context
24h time-kill at 4x MIC; quinolone-resistant strains
Bactericidal Activity Staphylococcus aureus Time-Kill Assay

Renal hOCT2 Transporter Inhibition Profile

DX-619 is a potent inhibitor of the human renal organic cation transporter hOCT2, an effect that leads to reversible increases in serum creatinine. In a cell-based assay, DX-619 was approximately 100-fold more potent at inhibiting hOCT2-mediated creatinine transport than levofloxacin [1]. This interaction was confirmed to be competitive and reversible, and importantly, was shown in a human volunteer study to not affect glomerular filtration rate (GFR), distinguishing it from genuine nephrotoxicity [2].

hOCT2 Transporter Inhibition
Cross-study
IC50 1.29 ± 0.23 µM DX-619
~100-fold Relative potency vs Levofloxacin
Renal transporter assay context for creatinine dynamics
HEK293 cells; competitive and reversible inhibition
Renal Transporters Drug Interaction Creatinine

Resistance Selection Frequency in S. aureus

DX-619 demonstrates a lower frequency of selecting for resistant mutants in S. aureus compared to ciprofloxacin, gemifloxacin, and garenoxacin. It also exhibits potent activity against both DNA gyrase and topoisomerase IV, a dual-targeting characteristic that contributes to its low resistance potential [1].

Resistance Selection Frequency
Head-to-head
16- to 32-fold vs Ciprofloxacin
4- to 8-fold vs Garenoxacin
Supports lower resistance emergence model context
S. aureus; dual-targeting mechanism of action
Resistance Development Mutant Prevention Topoisomerase

DX-619 Research Applications


Novel Therapies for MDR Staphylococcal Infections

In this scenario, DX-619 serves as a potent, validated positive control or lead comparator in in vitro and in vivo models of infection caused by methicillin-resistant, quinolone-resistant, or vancomycin-intermediate S. aureus. Its demonstrated superiority over ciprofloxacin, levofloxacin, moxifloxacin, and gatifloxacin in MIC testing and time-kill assays against these resistant strains provides a high benchmark for assessing the efficacy of new chemical entities [1].

SAR Studies to Overcome Pneumococcal Quinolone Resistance

Researchers can employ DX-619 as a reference compound to study the impact of QRDR mutations on quinolone activity in S. pneumoniae. Its ability to retain an MIC90 of 0.25 µg/ml against a panel of mutants that exhibit high-level resistance to moxifloxacin (16 µg/ml) and levofloxacin (128 µg/ml) makes it an invaluable tool for understanding the structural features required to overcome established resistance mechanisms [2].

PK/PD Modeling of Anti-Pneumococcal Therapy

DX-619 is uniquely suited for use in murine pneumonia models to establish PK/PD targets for new antipneumococcal agents. The quantitative data on its lung AUC/MIC ratio (171.0) and ED50 values, particularly against a penicillin-resistant strain (0.69 mg/kg), offer a clear, data-rich comparator for validating the in vivo efficacy and target attainment of other compounds [3].

Renal Transporter Inhibition and Creatinine Dynamics

DX-619 is a powerful tool for investigating the clinical phenomenon of reversible, transporter-mediated serum creatinine elevation without a concomitant decrease in GFR. Its ~100-fold greater potency for hOCT2 inhibition compared to levofloxacin provides a robust signal for in vitro and in vivo studies focused on differentiating this effect from true nephrotoxicity, a critical aspect of drug safety evaluation [4][5].

Application
Selection Property
Validation Focus
MDR staphylococcal screening models
MRSA / QRSA activity profile
MIC and time-kill endpoint review
Pneumococcal QRDR mutation studies
QRSP sensitivity context
MIC90 and mutant panel validation
Anti-pneumococcal PK/PD modeling
Lung exposure-model context
In vivo ED50 and AUC/MIC ratio review
Renal transporter mechanistic studies
hOCT2 inhibition assay context
Creatinine elevation vs nephrotoxicity differentiation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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